molecular formula C18H21NOS B4022581 2-(benzylthio)-N-(4-ethylphenyl)propanamide

2-(benzylthio)-N-(4-ethylphenyl)propanamide

Cat. No. B4022581
M. Wt: 299.4 g/mol
InChI Key: ATYWLGKMGCXZJE-UHFFFAOYSA-N
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Description

The interest in amide derivatives like "2-(benzylthio)-N-(4-ethylphenyl)propanamide" stems from their potential in various applications including medicinal chemistry, materials science, and as intermediates in organic synthesis. These compounds often exhibit unique biological and chemical properties that make them valuable for drug development and other technological applications.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction between amine and acid derivatives under conditions that promote amide bond formation. For instance, compounds with similar structures have been synthesized using efficient one-pot nitro reductive cyclization methods or by reactions involving intermediates such as benzothiazole derivatives and flurbiprofen, yielding high-purity products through selective processes (Kumar et al., 2020); (Manolov et al., 2021).

Molecular Structure Analysis

The molecular structure of amide derivatives is characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly used to elucidate the molecular structure, revealing details about the spatial arrangement of atoms, bond lengths, and angles. These techniques have been applied to study the crystal structure and molecular interactions of similar compounds (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

Amides like "this compound" can undergo various chemical reactions, including hydrolysis, amidation, and reactions with nucleophiles. The chemical reactivity is influenced by the electronic properties of the substituents attached to the amide nitrogen and the carbonyl carbon. The synthesis of related compounds often explores these reactivities to introduce functional groups or to construct complex molecular architectures (Beloglazkina et al., 2007).

properties

IUPAC Name

2-benzylsulfanyl-N-(4-ethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-3-15-9-11-17(12-10-15)19-18(20)14(2)21-13-16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYWLGKMGCXZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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